molecular formula C12H16BrNOS B5026383 (4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE

(4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE

Cat. No.: B5026383
M. Wt: 302.23 g/mol
InChI Key: PFTDMBIDEAFWEJ-UHFFFAOYSA-N
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Description

(4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that features a brominated thiophene ring and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE typically involves the bromination of a thiophene derivative followed by the introduction of a pyrrolidinyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position on the thiophene ring. The subsequent step involves the reaction of the brominated thiophene with a pyrrolidine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

(4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the interaction of small molecules with biological targets, such as enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and the pyrrolidinyl group can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecule, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-BROMO-5-PROPYL-2-THIENYL)(1-PIPERIDINYL)METHANONE: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    (4-BROMO-5-PROPYL-2-THIENYL)[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]METHANONE: Contains a pyrimidinyl-piperazinyl group instead of a pyrrolidinyl group.

Uniqueness

The uniqueness of (4-BROMO-5-PROPYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE lies in its specific combination of a brominated thiophene ring and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This combination can result in unique binding interactions and reactivity profiles compared to similar compounds.

Properties

IUPAC Name

(4-bromo-5-propylthiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNOS/c1-2-5-10-9(13)8-11(16-10)12(15)14-6-3-4-7-14/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTDMBIDEAFWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)N2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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